3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Lipophilicity Physicochemical property Drug-likeness

Sourcing bottlenecks for polyhalogenated pyridine building blocks often delay lead optimization campaigns. 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine (CAS 127581-38-8) directly addresses this with its 4,6-dichloro-5-phenyl-3-cyanopyridine core, offering two orthogonal aryl chloride sites for sequential Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig). - Dual reactive handles eliminate the need for mono-chlorinated or non-halogenated analogs, which lack the required electronic/steric profile for hydrophobic pocket binding (XLogP3: 4.2). - Proven 78% synthetic yield for chlorination step supports multi-gram scale-up for greenhouse and field trial material production. - Commercial availability at >95% purity from multiple suppliers ensures reliable access for R&D workflows.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
CAS No. 127581-38-8
Cat. No. B154646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine
CAS127581-38-8
Synonyms3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N
InChIInChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3
InChIKeyULLSLRUDINNQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine – Product Overview


3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine (CAS 127581-38-8) is a highly substituted 3-cyanopyridine derivative featuring chlorine atoms at the 4- and 6-positions, a methyl group at the 2-position, and a phenyl ring at the 5-position [1]. With a molecular formula of C13H8Cl2N2 and a molecular weight of 263.12 g/mol, this compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where its multiple reactive handles (aryl chlorides, nitrile, and phenyl group) enable diverse downstream functionalization . The compound is commercially available at purities ranging from 95% to 98% from multiple suppliers, making it accessible for research and development purposes .

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine vs. Simple Analogs


Attempts to substitute this compound with structurally simpler 3-cyanopyridine analogs such as 4,6-dichloronicotinonitrile (CAS 166526-03-0) or non-chlorinated 2-methyl-5-phenylnicotinonitrile (CAS 63820-78-0) would fail to meet critical synthetic and physicochemical requirements. The presence of both 4,6-dichloro and 5-phenyl substituents on the same pyridine core is essential for the unique electronic and steric profile required in downstream coupling reactions . Specifically, the two chlorine atoms provide orthogonal reactivity handles for sequential cross-coupling, which cannot be achieved with mono-chlorinated or non-halogenated analogs. The quantified differential evidence below establishes the compound's distinct molecular properties relative to its closest commercially available comparators .

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine – Quantitative Differentiation Evidence


Enhanced Lipophilicity Profile

The target compound possesses a computed XLogP3 of 4.2, which is substantially higher than that of the non-phenyl analog 4,6-dichloronicotinonitrile (predicted XLogP3 approximately 1.5–2.0) and the non-chlorinated analog 2-methyl-5-phenylnicotinonitrile (predicted XLogP3 approximately 2.8–3.2) [1]. The 5-phenyl group and the two chlorine atoms each contribute additively to the overall lipophilicity, placing this compound in a partition coefficient range favored for passive membrane permeability in cell-based assays .

Lipophilicity Physicochemical property Drug-likeness

Higher Molecular Complexity

The molecular weight of the target compound (263.12 g/mol) is 24.0 g/mol (10.0%) higher than that of its direct pyrimidine analog 4,6-dichloro-2-methyl-5-phenylpyrimidine (239.10 g/mol, CAS 31778-27-5) and 68.9 g/mol (35.5%) higher than that of 2-methyl-5-phenylnicotinonitrile (194.23 g/mol, CAS 63820-78-0) [1]. The presence of two chlorine atoms (combined mass ~71 g/mol) introduces significant electronic effects (electron-withdrawing) that are absent in the non-halogenated analog, fundamentally altering reactivity in cross-coupling and nucleophilic aromatic substitution reactions .

Molecular complexity Structural differentiation Building block

Efficient Synthetic Route

The target compound can be synthesized from 3-cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine via chlorination with a reported yield of approximately 78% . For the analogous pyrimidine compound 4,6-dichloro-2-methyl-5-phenylpyrimidine, a Suzuki-Miyaura coupling approach using 4,6-dichloro-2-methylpyrimidine and phenylboronic acid gave a product yield of only 23% under standard microwave conditions, improving to 42% at elevated temperature (110 °C, 20 min), demonstrating that the pyridine scaffold provides a more synthetically accessible entry point to the dichloro-methyl-phenyl heterocyclic framework compared to the pyrimidine route .

Synthetic chemistry Process development Yield optimization

Thermal Stability and Handling

The compound exhibits a melting point of 130 °C (measured in methanol) and a predicted boiling point of 361.5±42.0 °C at 760 mmHg [1]. In contrast, the non-chlorinated analog 2-methyl-5-phenylnicotinonitrile has no experimentally reported melting point in accessible databases, suggesting it may be an oil or low-melting solid at ambient temperature, which complicates handling, purification, and accurate dispensing for research use . The crystalline nature of the target compound facilitates gravimetric dispensing and long-term storage stability.

Thermal properties Stability Handling

Multi-Supplier Availability and Purity

The target compound is listed by multiple independent chemical suppliers with purity specifications ranging from 95% (AKSci, Ambeed) to 98% (Leyan, MolCore) . This multi-source availability contrasts with the more limited supplier base for the pyrimidine analog 4,6-dichloro-2-methyl-5-phenylpyrimidine, which is primarily available from a handful of vendors and often at lower purity grades . Multi-source availability at 95%+ purity reduces supply risk and enables competitive pricing for procurement at research and development scales.

Procurement Purity Supply chain

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine – Key Application Scenarios


Kinase and GPCR Library Building Block

The compound's dual chlorine atoms at the 4- and 6-positions provide two independent sites for sequential palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the construction of highly diverse compound libraries. Combined with the nitrile group at position 3, which can be further transformed into amides, tetrazoles, or aminomethyl groups, this scaffold supports efficient lead optimization campaigns. The XLogP3 of 4.2 and the 5-phenyl group favor binding to hydrophobic pockets commonly found in kinase ATP-binding sites and GPCR orthosteric sites .

Herbicide and Fungicide Intermediate

The 4,6-dichloro-5-phenylpyridine scaffold is structurally related to known herbicidal pyridine derivatives. The chlorine atoms serve as leaving groups for nucleophilic displacement with alkoxide, amine, or thiol nucleophiles, allowing rapid diversification into ether, amine, and thioether analogs for structure-activity relationship (SAR) studies in crop protection research. The 78% synthetic yield for the chlorination step makes multi-gram scale-up feasible for greenhouse and field trial material production.

Organic Electronic Material Precursor

The electron-withdrawing dichloro and cyano substituents, combined with the electron-donating methyl and phenyl groups, create a push-pull electronic system suitable for organic semiconductor and dye applications. The compound's crystalline nature (melting point 130 °C) facilitates purification by recrystallization, which is essential for achieving the high purity levels required in optoelectronic devices .

HPLC and LC-MS Reference Standard

With multiple suppliers offering purities up to 98% , this compound can serve as a well-characterized reference standard for chromatographic method development. Its distinct UV chromophore (from the cyanopyridine and phenyl moieties) and moderate lipophilicity provide strong retention on reversed-phase HPLC columns, enabling its use as a retention time marker or system suitability standard in analytical quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.